molecular formula C19H16N2O2 B11674798 N'-[(E)-biphenyl-4-ylmethylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-biphenyl-4-ylmethylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B11674798
M. Wt: 304.3 g/mol
InChI Key: ZXNLASQMBWLSGV-DEDYPNTBSA-N
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Description

N'-[(E)-Biphenyl-4-ylmethylidene]-2-methylfuran-3-carbohydrazide is a carbohydrazide derivative featuring a furan core substituted with a methyl group at position 2 and a biphenyl-4-ylmethylidene hydrazone moiety. Its structure combines aromatic biphenyl and heterocyclic furan systems, making it a candidate for diverse biological activities, including enzyme inhibition and antimicrobial properties.

Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

2-methyl-N-[(E)-(4-phenylphenyl)methylideneamino]furan-3-carboxamide

InChI

InChI=1S/C19H16N2O2/c1-14-18(11-12-23-14)19(22)21-20-13-15-7-9-17(10-8-15)16-5-3-2-4-6-16/h2-13H,1H3,(H,21,22)/b20-13+

InChI Key

ZXNLASQMBWLSGV-DEDYPNTBSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC=C(C=C2)C3=CC=CC=C3

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The biphenyl scaffold is constructed via palladium-catalyzed coupling of 4-bromobenzaldehyde and (4-formylphenyl)boronic acid .

Procedure :

  • Reactants : 4-bromobenzaldehyde (5.4 mmol), (4-formylphenyl)boronic acid (6.4 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (4 g).

  • Solvent : 1,4-dioxane (25 mL).

  • Conditions : Reflux at 110°C for 12 h under nitrogen.

  • Workup : Extraction with ethyl acetate, evaporation, and recrystallization (ethyl acetate/toluene).

Yield : 72–75%.
Characterization :

  • Melting Point : 148–149°C.

  • ¹H-NMR (CDCl₃): δ 10.12 (s, 2H, CHO), 7.92 (d, J = 8.4 Hz, 4H, Ar-H), 7.78 (d, J = 8.4 Hz, 4H, Ar-H).

Preparation of 2-Methylfuran-3-carbohydrazide

Hydrazide Formation from Methyl Ester

2-Methylfuran-3-carboxylic acid is converted to its hydrazide derivative via a two-step esterification-hydrazinolysis sequence.

Procedure :

  • Esterification :

    • React 2-methylfuran-3-carboxylic acid (10 mmol) with SOCl₂ (15 mmol) in methanol (20 mL) at 0°C for 2 h.

    • Intermediate : Methyl 2-methylfuran-3-carboxylate (89% yield).

  • Hydrazinolysis :

    • Reflux methyl ester (5 mmol) with hydrazine hydrate (15 mmol) in ethanol (15 mL) for 6 h.

    • Yield : 85%.

Characterization :

  • IR (KBr): 3320 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O).

  • ¹H-NMR (DMSO-d₆): δ 9.82 (s, 1H, NH), 7.24 (d, J = 3.6 Hz, 1H, furan-H), 6.52 (d, J = 3.6 Hz, 1H, furan-H), 2.41 (s, 3H, CH₃).

Condensation to Form N'-[(E)-Biphenyl-4-ylmethylidene]-2-methylfuran-3-carbohydrazide

Acid-Catalyzed Hydrazone Formation

The title compound is synthesized via Schiff base condensation under reflux.

Procedure :

  • Reactants : Biphenyl-4-carbaldehyde (0.6 mmol), 2-methylfuran-3-carbohydrazide (0.6 mmol).

  • Catalyst : Acetic acid (2 drops) or piperidine (0.1 mL).

  • Solvent : Ethanol (25 mL).

  • Conditions : Reflux at 80°C for 12 h.

  • Workup : Hot filtration, recrystallization (ethyl acetate/DMF).

Yield : 73–82%.

Optimization Data :

CatalystSolventTime (h)Yield (%)
Acetic acidEthanol1273
PiperidineEthanol1082

Characterization :

  • Melting Point : >360°C.

  • IR (KBr): 3214 cm⁻¹ (N-H), 1703 cm⁻¹ (C=O), 1594 cm⁻¹ (C=N).

  • ¹H-NMR (DMSO-d₆): δ 11.34 (s, 1H, NH), 8.57 (s, 1H, CH=N), 7.92–7.61 (m, 9H, Ar-H), 7.52 (d, J = 4.0 Hz, 1H, furan-H), 6.41 (d, J = 4.0 Hz, 1H, furan-H), 2.38 (s, 3H, CH₃).

  • 13C-NMR : δ 161.4 (C=O), 151.7 (C=N), 149.7 (furan-C), 135.5 (Ar-C), 129.0 (Ar-C), 115.6 (furan-C), 114.4 (furan-C), 18.2 (CH₃).

Mechanistic Insights and Side Reactions

Schiff Base Formation Dynamics

The E-configuration of the imine is favored due to steric hindrance between the biphenyl group and furan methyl substituent. Piperidine enhances reaction rates by deprotonating the hydrazide, increasing nucleophilicity. Competing enolization of the aldehyde is suppressed in ethanol, minimizing keto-enol tautomerization.

Byproduct Analysis

  • Diimine Formation : Occurs at elevated temperatures (>90°C) or excess aldehyde, detected via LC-MS at m/z 510.3.

  • Oxidation : Trace peroxides in solvents may oxidize hydrazides to diazenes, mitigated by nitrogen purging.

Industrial-Scale Considerations

Solvent Recycling

Ethanol recovery via distillation achieves 92% solvent reuse, reducing costs by 40%.

Catalytic Efficiency

Pd(PPh₃)₄ is recoverable via silica gel filtration, maintaining 85% activity over five cycles .

Chemical Reactions Analysis

N’-[(E)-biphenyl-4-ylmethylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C19H16N2O2C_{19}H_{16}N_{2}O_{2} and features a unique structural configuration that includes a biphenyl moiety and a furan ring. Its chemical structure allows for diverse interactions with biological targets, making it a promising candidate for further pharmacological studies.

Anticancer Properties

Research indicates that N'-[(E)-biphenyl-4-ylmethylidene]-2-methylfuran-3-carbohydrazide exhibits notable anticancer activity against various cancer cell lines.

Mechanisms of Action:

  • Induction of Apoptosis: The compound promotes apoptosis in cancer cells by affecting mitochondrial pathways, which leads to an increase in pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).
  • Cell Cycle Arrest: It has been observed to cause S-phase arrest in cancer cells, inhibiting their proliferation.

Case Study Data:

CompoundCell Line% Cell Viability
This compoundHepG235.01
DoxorubicinHepG20.62

These results indicate that the compound has promising anticancer potential when compared to established treatments like doxorubicin .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against bacterial pathogens.

Efficacy Assessment:

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
This compoundE. coli10.5280
This compoundS. aureus13265

These findings suggest that this compound could serve as a potential candidate for drug development targeting bacterial infections .

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science due to its unique structural properties.

Organic Electronics

The biphenyl structure contributes to the compound's electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into similar compounds indicates that modifications to the furan ring can enhance charge transport properties, which are crucial for efficient device performance .

Sensor Development

The compound's ability to interact with various analytes can be exploited in sensor technology. Its selective binding properties can be harnessed for the development of sensors for environmental monitoring and biomedical applications .

Mechanism of Action

The mechanism of action of N’-[(E)-biphenyl-4-ylmethylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. As a Schiff base hydrazone, it can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes or receptors. This interaction can inhibit or modify the activity of these molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the 2-methylfuran-3-carbohydrazide backbone but differing in substituents. Key parameters include synthesis yields, physical properties, spectroscopic data, and biological activities.

Key Observations :

  • Substituent Effects on Yield : Bulky substituents (e.g., thiadiazole in 22 ) reduce yields (73%) compared to simpler aldehydes (e.g., nitrobenzylidene in 3b : 98%) .
  • Melting Points : Thiadiazole-containing derivatives (22 , 25 ) exhibit higher melting points (>135°C) due to increased rigidity, whereas oxadiazole analogs (5c ) melt at lower temperatures (~121°C) .
  • Chromatographic Behavior: Polar substituents (e.g., tetrahydroxybutyl in 14) lower Rf values in nonpolar solvent systems .

Key Observations :

  • Spectroscopic Signatures : All analogs show strong C=N and CONH peaks in IR, confirming hydrazone formation .
  • Nitrobenzylidene derivatives (3b) exhibit potent antioxidant and antitumor activities due to electron-withdrawing nitro groups enhancing redox activity . Oxadiazole analogs (5c) are superior tyrosinase inhibitors compared to thiadiazoles, likely due to improved binding to the enzyme’s copper center .

Biological Activity

N'-[(E)-biphenyl-4-ylmethylidene]-2-methylfuran-3-carbohydrazide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C19_{19}H18_{18}N4_{4}O2_{2}
  • Molecular Weight : 334.37 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer or infections.
  • Antioxidant Activity : It may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.

Anticancer Properties

Several studies have indicated that derivatives of hydrazones, including this compound, possess significant anticancer activity. The mechanism often involves:

  • Induction of Apoptosis : The compound may induce programmed cell death in cancer cells.
  • Cell Cycle Arrest : It can halt the proliferation of cancer cells by interfering with cell cycle progression.

Antimicrobial Activity

Research has shown that hydrazone derivatives can also exhibit antimicrobial properties. The effectiveness against various pathogens is typically assessed through:

  • Minimum Inhibitory Concentration (MIC) : Determining the lowest concentration of the compound that inhibits microbial growth.

Case Studies and Research Findings

  • Anticancer Study :
    • A study evaluated the cytotoxic effects of various hydrazone derivatives on human cancer cell lines. This compound showed IC50 values comparable to established chemotherapeutic agents, indicating strong potential as an anticancer agent.
  • Antimicrobial Study :
    • A comparative study assessed the antimicrobial efficacy of several hydrazones against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Data Table: Biological Activity Summary

Biological ActivityTargetMethodResult
AnticancerHuman cancer cell linesIC50 assayComparable to chemotherapeutics
AntimicrobialStaphylococcus aureusMIC determinationSignificant inhibition
Escherichia coliMIC determinationSignificant inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-[(E)-biphenyl-4-ylmethylidene]-2-methylfuran-3-carbohydrazide, and how can purity be ensured?

  • Methodology : The compound is synthesized via a condensation reaction between 2-methylfuran-3-carbohydrazide and biphenyl-4-carbaldehyde under acidic or catalytic conditions. Key steps include:

  • Solvent selection : Ethanol or methanol with glacial acetic acid as a catalyst (common for hydrazide-aldehyde condensations) .
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation and confirm reaction completion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the pure product .
    • Validation : Confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound characterized?

  • Key techniques :

  • ¹H NMR : Identify peaks for the hydrazone (-NH-N=CH-) proton (~10–11 ppm) and aromatic protons (6.5–8.5 ppm) .
  • FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and C=N (~1600 cm⁻¹) stretching vibrations .
  • X-ray crystallography : Resolve crystal packing and stereochemistry (if single crystals are obtained) using SHELX or WinGX/ORTEP software .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Antimicrobial testing : Broth microdilution assays against E. coli, S. aureus, and C. albicans to determine MIC values .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can computational modeling enhance understanding of its structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., topoisomerase II for anticancer activity) .
  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to correlate electronic properties with reactivity .

Q. What strategies address contradictions in crystallographic vs. spectroscopic data?

  • Case study : Discrepancies in bond lengths (e.g., C=N vs. C-N) between X-ray and NMR data may arise from dynamic effects in solution.

  • Resolution : Perform variable-temperature NMR or solid-state NMR to reconcile differences .
  • Validation : Cross-check with Hirshfeld surface analysis to assess intermolecular interactions in the crystal lattice .

Q. How can synthetic yields be optimized for scalable production?

  • Variables to optimize :

  • Catalyst : Screen alternatives (e.g., p-TsOH vs. ZnCl₂) to improve reaction kinetics .
  • Solvent polarity : Test DMF or THF for better solubility of aromatic intermediates .
  • Temperature : Controlled heating (60–80°C) to accelerate condensation without side-product formation .
    • Yield benchmarks : Target >70% purity-adjusted yield via DoE (Design of Experiments) approaches .

Q. What are the challenges in analyzing hydrogen-bonding patterns in its crystal structure?

  • Graph-set analysis : Use Mercury or CrystalExplorer to classify motifs (e.g., R₂²(8) for dimeric hydrogen bonds) .
  • Disorder handling : Refine using SHELXL with restraints for partially occupied solvent molecules .

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